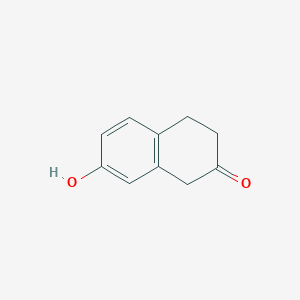

7-hydroxy-3,4-dihydro-1H-naphthalen-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,11H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLOEHIVHXTMBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400755 | |

| Record name | 7-Hydroxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37827-68-2 | |

| Record name | 7-Hydroxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-hydroxy-3,4-dihydro-1H-naphthalen-2-one basic properties

An In-depth Technical Guide to the Core Properties of 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and potential applications of this compound (also known as 7-hydroxy-2-tetralone). This bicyclic aromatic ketone is a member of the tetralone class of compounds, which serve as crucial structural motifs and synthetic intermediates in medicinal chemistry and materials science. This document consolidates physicochemical data, details synthetic and analytical methodologies, and explores the chemical reactivity and biological significance of this scaffold. It is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Introduction

This compound, with CAS Registry Number 37827-68-2, is a functionalized tetralone derivative. The tetralone core, consisting of a fused benzene and cyclohexanone ring system, is a privileged scaffold found in numerous natural products and synthetic molecules of pharmacological importance.[1] The specific substitution pattern of 7-hydroxy-2-tetralone, featuring a phenolic hydroxyl group on the aromatic ring and a ketone in the aliphatic ring, imparts a unique combination of reactivity and potential for biological interaction.

The strategic placement of these functional groups makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of agents targeting the central nervous system (CNS) and compounds with anti-inflammatory or antioxidant properties.[2][3] The tetralone framework is integral to drugs targeting monoamine oxidase (MAO) and other biological endpoints, highlighting the importance of understanding the fundamental chemistry of its derivatives.[4] This guide will elucidate the core properties of this molecule, providing a foundation for its effective utilization in research and development.

Physicochemical and General Properties

The identity and fundamental physical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | 7-hydroxy-3,4-dihydronaphthalen-2(1H)-one | [3] |

| Synonyms | 7-Hydroxy-2-tetralone | [2][5] |

| CAS Number | 37827-68-2 | [2] |

| Molecular Formula | C₁₀H₁₀O₂ | [2] |

| Molecular Weight | 162.19 g/mol | [2] |

| Appearance | Light brown to gray solid powder | [2] |

| Melting Point | 103 - 105 °C | [5] |

| Boiling Point | 353.3 °C at 760 mmHg | [6][7] |

| Flash Point | 150.6 °C | [6] |

| Purity | Typically ≥95% (by NMR) | [2] |

| Storage | Long-term storage at 2-8 °C under an inert atmosphere | [2] |

| InChI Key | LTLOEHIVHXTMBN-UHFFFAOYSA-N | [3] |

Synthesis and Manufacturing

The synthesis of 7-hydroxy-2-tetralone can be achieved through various routes. A common and reliable strategy in medicinal chemistry is the demethylation of the corresponding methoxy precursor, 7-methoxy-2-tetralone. The methoxy derivative is often more accessible and serves as a protected form of the phenol. The use of boron tribromide (BBr₃) in a suitable solvent like dichloromethane (DCM) is a standard and high-yielding method for cleaving aryl methyl ethers.

Representative Synthetic Workflow: Demethylation

The workflow illustrates the final step in a multi-stage synthesis, where the readily available 7-methoxy-2-tetralone is converted to the target compound.

Caption: Synthetic workflow for the preparation of 7-hydroxy-2-tetralone.

Detailed Experimental Protocol: Demethylation of 7-Methoxy-2-tetralone

This protocol describes a representative procedure for the synthesis of 7-hydroxy-2-tetralone. Causality: Boron tribromide is a powerful Lewis acid that selectively coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion to cleave the methyl-oxygen bond, a robust method for aryl ether deprotection.

Materials:

-

7-Methoxy-2-tetralone (1.0 eq)

-

Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 7-methoxy-2-tetralone (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Reagent: Slowly add the 1.0 M solution of BBr₃ in DCM (1.2 eq) to the stirred solution via the dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol to neutralize excess BBr₃.

-

Workup: Add water and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.

Spectroscopic and Structural Characterization

| Technique | Expected Key Features |

| ¹H NMR | Aromatic Protons: 3H, signals in the ~6.5-7.0 ppm range, exhibiting splitting patterns (d, dd) characteristic of a 1,2,4-trisubstituted benzene ring. Phenolic Proton: 1H, a broad singlet, variable chemical shift depending on concentration and solvent. Aliphatic Protons: 6H, signals in the ~2.5-3.5 ppm range, appearing as multiplets or triplets corresponding to the three methylene groups of the cyclohexanone ring.[8] |

| ¹³C NMR | Carbonyl Carbon (C=O): Signal downfield, >195 ppm. Aromatic Carbons: 6 signals, with the hydroxyl- and oxygen-bearing carbons appearing at characteristic chemical shifts (~155 ppm and ~110-130 ppm, respectively). Aliphatic Carbons: 3 signals corresponding to the methylene groups in the saturated ring. |

| FTIR (cm⁻¹) | O-H Stretch (Phenol): Broad band around 3200-3400 cm⁻¹. C=O Stretch (Ketone): Strong, sharp absorption band around 1680-1700 cm⁻¹. C=C Stretch (Aromatic): Bands in the 1500-1600 cm⁻¹ region. C-O Stretch (Phenol): Band around 1200-1250 cm⁻¹.[8] |

| Mass Spec. (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 162, corresponding to the molecular weight. Key Fragments: Expect fragmentation patterns typical of aromatic ketones, including loss of CO (m/z 134) and subsequent rearrangements. The presence of the stable aromatic ring often results in a relatively stable molecular ion.[8] |

Chemical Reactivity and Derivatization

The dual functionality of 7-hydroxy-2-tetralone provides two primary sites for chemical modification: the nucleophilic phenolic hydroxyl group and the electrophilic ketone carbonyl group. This allows for a wide range of derivatization reactions to modulate the compound's properties for various applications.

Caption: Key reactivity pathways for 7-hydroxy-2-tetralone.

Protocol for a Representative Reaction: O-Alkylation (Williamson Ether Synthesis)

Causality: This protocol demonstrates the functionalization of the phenolic hydroxyl group. A base (K₂CO₃) is used to deprotonate the phenol, forming a nucleophilic phenoxide ion. This ion then attacks an alkyl halide (e.g., benzyl bromide) in an SN2 reaction to form a stable ether linkage, a common strategy for protecting the hydroxyl group or introducing new functionalities.

Materials:

-

7-Hydroxy-2-tetralone (1.0 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Benzyl bromide (BnBr) (1.1 eq)

-

Anhydrous acetone or DMF

-

Standard laboratory glassware and reflux condenser

Procedure:

-

To a solution of 7-hydroxy-2-tetralone in anhydrous acetone, add anhydrous potassium carbonate.

-

Add benzyl bromide to the suspension.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate.

-

Purify the crude product by column chromatography to obtain 7-(benzyloxy)-3,4-dihydro-1H-naphthalen-2-one.

Biological Significance and Applications

While specific bioactivity data for this compound is limited in public literature, its structural class—the tetralones—is of significant interest in drug discovery.[1] The value of this compound lies primarily in its role as a versatile synthetic intermediate for accessing molecules with potent biological effects.

Role as a Synthetic Precursor in Drug Development

The tetralone scaffold is a cornerstone in the synthesis of compounds targeting CNS disorders. Derivatives are known to be potent inhibitors of monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters.[4] Specifically, substitution at the C7 position of the tetralone ring has been shown to yield high-potency inhibitors of both MAO-A and MAO-B isoforms.[4] This makes 7-hydroxy-2-tetralone an ideal starting point for generating libraries of potential antidepressants or neuroprotective agents.

Investigated Bioactivities of the Tetralone Scaffold

-

Anti-inflammatory Activity: Tetralone derivatives have been demonstrated to possess anti-inflammatory properties.[9] Studies show that certain derivatives can inhibit the production of reactive oxygen species (ROS) in macrophages.[10] Furthermore, the tetralone core is found in inhibitors of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine, suggesting a potential mechanism for their anti-inflammatory effects.[11][12]

-

Antioxidant Potential: The phenolic moiety present in 7-hydroxy-2-tetralone suggests inherent antioxidant potential.[8] Phenols can act as radical scavengers, a property that is beneficial in conditions related to oxidative stress. This has led to its inclusion in cosmetic formulations aimed at protecting the skin.[2][3]

-

Antimicrobial and Antitumor Activities: The broader tetralone class has been explored for a wide spectrum of bioactivities, including antibacterial, antifungal, and antitumor effects, making it a continuously relevant scaffold for medicinal chemists.[1][13]

Safety and Handling

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Signal Word: Warning

Precautionary Measures:

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a chemical compound of significant utility, bridging basic organic synthesis with advanced drug discovery. Its well-defined physicochemical properties and predictable reactivity make it a reliable building block for complex molecular architectures. While direct biological data on this specific isomer is sparse, the established pharmacological importance of the tetralone scaffold—particularly in neuropharmacology and anti-inflammatory research—solidifies the role of 7-hydroxy-2-tetralone as a key intermediate. This guide provides the foundational knowledge required for its effective application in the laboratory, empowering researchers to leverage its potential in developing next-generation therapeutics and materials.

References

- Kovács, K., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1357-1369.

- Kovács, K., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. PubMed.

- Alpha-Tetralone derivatives as inhibitors of monoamine oxidase. (2025). Request PDF on ResearchGate.

- Upadhyay, A., et al. (2022). Compliance of 4-hydroxy-α-tetralone (1), its derivative (1b & 1d) and Diclofenac for binding with TNF-α. ResearchGate.

- This compound. (n.d.). Thueringer.

- Laali, K. K., et al. (2001). Condensation of 2-Naphthol and Naphthalenediols with o-Dichlorobenzene in the Presence of Aluminum Halides. Journal of the Brazilian Chemical Society.

- Elleuch, H., et al. (2024). Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ACS Omega.

- Reisky, L., et al. (2019). A Novel High-Throughput Assay Enables the Direct Identification of Acyltransferases. Catalysts.

- Wang, Y., et al. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. PubMed.

Sources

- 1. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Buy 6,8-Difluoro-2-tetralone | 843644-23-5 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Thueringer Entomologenverband [ento.gentaur.de]

- 6. guidechem.com [guidechem.com]

- 7. 7-Hydroxy-2-tetralone Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 8. Buy this compound | 37827-68-2 [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]

- 11. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

7-hydroxy-2-tetralone chemical structure and IUPAC name

An In-depth Technical Guide to 7-Hydroxy-2-Tetralone for Advanced Chemical Research

Core Chemical Identity and Structure

7-Hydroxy-2-tetralone is a bicyclic aromatic ketone. Its structure consists of a dihydronaphthalene core with a hydroxyl group substituted on the aromatic ring and a ketone group on the aliphatic ring. This arrangement of functional groups makes it a versatile precursor in organic synthesis.

The definitive nomenclature and molecular details are crucial for regulatory and documentation purposes. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 7-hydroxy-3,4-dihydronaphthalen-2(1H)-one .[1]

Chemical Structure Diagram: The structural representation below illustrates the precise connectivity of atoms and the location of the key functional groups.

Caption: Chemical structure of 7-hydroxy-2-tetralone.

Table 1: Compound Identification and Properties

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 7-hydroxy-3,4-dihydronaphthalen-2(1H)-one | [1] |

| Synonyms | 7-Hydroxy-3,4-dihydro-1H-naphthalen-2-one, 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-one | [1] |

| CAS Number | 37827-68-2 | [2][3] |

| Molecular Formula | C₁₀H₁₀O₂ | [4][5] |

| Molecular Weight | 162.19 g/mol | [2][5] |

| Appearance | White to off-white powder; Light brown to brown solid | [1][5] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C |[1] |

Strategic Synthesis: Demethylation of 7-Methoxy-2-tetralone

From a senior scientist's perspective, the most reliable and scalable synthesis of 7-hydroxy-2-tetralone is achieved through the demethylation of its readily available precursor, 7-methoxy-2-tetralone. This ether cleavage is a foundational reaction in medicinal chemistry, often required to unmask a phenolic hydroxyl group, which can serve as a key hydrogen bond donor or a site for further functionalization.

Several reagents can effect this transformation, but boron tribromide (BBr₃) is often the reagent of choice due to its high efficiency in cleaving aryl methyl ethers under relatively mild conditions, minimizing side reactions. An alternative, harsher method involves using strong acids like hydrobromic acid (HBr). The choice of BBr₃ is a strategic one to ensure high yield and purity of the final product.

Reaction Workflow Diagram:

Caption: Synthetic workflow for 7-hydroxy-2-tetralone via demethylation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction, workup, and purification.

Objective: To synthesize 7-hydroxy-2-tetralone from 7-methoxy-2-tetralone.

Materials:

-

7-Methoxy-2-tetralone (1.0 eq)

-

Boron tribromide (1.5 eq, 1.0 M solution in dichloromethane)

-

Anhydrous Dichloromethane (DCM)

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexane (for chromatography)

Procedure:

-

Reaction Setup: Dissolve 7-methoxy-2-tetralone in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon). Cool the solution to -78°C using a dry ice/acetone bath.

-

Expertise Note: The use of anhydrous conditions and an inert atmosphere is critical as BBr₃ is highly reactive with water. The low initial temperature helps control the exothermic reaction upon addition of the Lewis acid.

-

-

Reagent Addition: Slowly add the BBr₃ solution (1.5 equivalents) dropwise to the stirred reaction mixture. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 3-4 hours.

-

Reaction Quenching: Cool the mixture to 0°C using an ice bath and cautiously quench the reaction by the slow, dropwise addition of methanol. This step decomposes the intermediate borate complex.

-

Trustworthiness Check: A successful quench will be accompanied by the cessation of any off-gassing. This step must be performed slowly and at 0°C to manage the exothermic decomposition.

-

-

Aqueous Workup: Dilute the mixture with water and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford pure 7-hydroxy-2-tetralone.

Role in Drug Discovery and Medicinal Chemistry

Tetralone scaffolds are considered "privileged structures" in medicinal chemistry.[6] Their rigid bicyclic framework is ideal for positioning substituents in a well-defined three-dimensional space, enabling precise interactions with biological targets. While specific applications for the 7-hydroxy-2-tetralone isomer are often proprietary or part of early-stage discovery, its structural motifs are found in molecules targeting a range of diseases.

-

Building Block for Bioactive Molecules: As a functionalized intermediate, it is used in the synthesis of more complex molecules. The phenolic hydroxyl can act as a synthetic handle for introducing new pharmacophores, while the ketone can be modified through various reactions like reduction, reductive amination, or aldol condensations.[6]

-

Precursor for Therapeutic Agents: Tetralone derivatives have been instrumental in developing compounds with anti-inflammatory, antibiotic, and anticonvulsant properties.[7] The related isomer, 7-hydroxy-1-tetralone, is a known key intermediate for pharmaceuticals.[7][8]

Safety and Handling

According to available Safety Data Sheets (SDS), 7-hydroxy-2-tetralone requires careful handling.[4]

-

General Advice: Consult a physician and show the safety data sheet.

-

Personal Protective Equipment: Use personal protective equipment, including chemical-resistant gloves, safety glasses, and a lab coat. Ensure adequate ventilation to avoid dust formation and inhalation.

-

First-Aid Measures:

-

Inhalation: Move the person into fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

-

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for fires.[4]

This guide provides a comprehensive, technically grounded overview of 7-hydroxy-2-tetralone, designed to support the work of researchers and developers in the chemical and pharmaceutical sciences.

References

- Apollo Scientific. 7-Hydroxy-2-tetralone. URL: https://www.apolloscientific.co.uk/cas/37827-68-2

- ChemicalBook. 7-Hydroxy-2-tetralone | 37827-68-2. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02506488.htm

- Guidechem. 7-Hydroxy-2-tetralone (cas 37827-68-2) SDS/MSDS download. URL: https://www.guidechem.com/msds/37827-68-2.html

- ChemicalBook. 37827-68-2(7-Hydroxy-2-tetralone) Product Description. URL: https://www.chemicalbook.

- Discovery Fine Chemicals. 7-hydroxy-2-Tetralone - 37827-68-2. URL: https://www.discoveryfinechemicals.com/7-hydroxy-2-tetralone-37827-68-2.html

- Drug Information Portal. 7-hydroxy-tetralone. URL: https://druginfo.nlm.nih.gov/drugportal/name/7-hydroxy-3%2C4-dihydro-2h-naphthalen-1-one

- ChemicalBook. 7-Hydroxy-2-tetralone CAS#: 37827-68-2. URL: https://www.chemicalbook.com/ProductChemicalProperties_EN_CB02506488.htm

- Borchemlabs. High Purity 7-Hydroxy-1-Tetralone (CAS 22009-38-7): Synthesis, Applications, and Benefits. URL: https://www.borchemlabs.

- LifeChem Pharma India. 7-Hydroxy-1-Tetralone. URL: https://lifechempharma.com/product/7-hydroxy-1-tetralone/

- PubChem. 6-Hydroxy-2-tetralone. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4575996

- International Journal of Scientific Development and Research. Synthesis and Characterization of New Hydroxy Tetralones as Intermediates for Podophyllotoxin Analogues. URL: https://www.ijsdr.org/papers/IJSDR2407029.pdf

- ChemicalBook. 7-Hydroxy-1-tetralone synthesis. URL: https://www.chemicalbook.com/synthesis/22009-38-7.htm

- PubChem. 7-hydroxy-3,4-dihydro-2H-naphthalen-1-one. URL: https://pubchem.ncbi.nlm.nih.gov/compound/571818

- Sigma-Aldrich. 7-Methoxy-2-tetralone 97%. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/164186

- NIST WebBook. 5-Hydroxy-1-tetralone. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C28315937

- Biosynth. 7-Methoxy-2-tetralone. URL: https://www.biosynth.com/p/FM70540/7-methoxy-2-tetralone

- Benchchem. Synthesis routes of 7-Methoxy-2-tetralone. URL: https://www.benchchem.com/prosyn/B1200426

- ResearchGate. (PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications. URL: https://www.researchgate.

- ZHEJIANG JIUZHOU CHEM CO.,LTD. 7-Hydroxy-2-tetralone CAS NO.37827-68-2. URL: https://www.jiuzhouchem.com/7-hydroxy-2-tetralone-cas-no-37827-68-2-product/

Sources

- 1. 7-Hydroxy-2-tetralone CAS#: 37827-68-2 [amp.chemicalbook.com]

- 2. 37827-68-2 Cas No. | 7-Hydroxy-2-tetralone | Apollo [store.apolloscientific.co.uk]

- 3. 7-Hydroxy-2-tetralone | 37827-68-2 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. discofinechem.com [discofinechem.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. lifechempharma.com [lifechempharma.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 7-Hydroxy-2-tetralone (CAS 37827-68-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-2-tetralone, registered under CAS number 37827-68-2, is a key chemical intermediate with significant applications in pharmaceutical research and development. As a substituted tetralone, its structural motif is a valuable scaffold in the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 7-Hydroxy-2-tetralone, offering a critical resource for scientists working with this compound. Initial database inquiries for CAS 37827-68-2 may present conflicting information, highlighting the importance of this definitive guide for clarity and accuracy in research endeavors.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. CAS 37827-68-2 is definitively assigned to 7-Hydroxy-2-tetralone.

IUPAC Name: 7-hydroxy-3,4-dihydronaphthalen-2(1H)-one[1] Synonyms: 7-Hydroxytetralin-2-one, 7-Hydroxy-β-tetralone Molecular Formula: C₁₀H₁₀O₂[2] Molecular Weight: 162.19 g/mol [2]

The structure of 7-Hydroxy-2-tetralone features a bicyclic system composed of a benzene ring fused to a cyclohexanone ring, with a hydroxyl group substituted at the 7-position of the aromatic ring.

Caption: Chemical structure of 7-Hydroxy-2-tetralone.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 7-Hydroxy-2-tetralone is essential for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Source |

| Appearance | White to off-white powder | [2] |

| Molecular Formula | C₁₀H₁₀O₂ | [2] |

| Molecular Weight | 162.19 g/mol | [2] |

| Purity | ≥98.0% | [2] |

| Storage Conditions | -18°C | [2] |

Synthesis of 7-Hydroxy-2-tetralone

The synthesis of 7-Hydroxy-2-tetralone is most commonly achieved through the demethylation of its precursor, 7-methoxy-2-tetralone. This reaction is a standard procedure in organic synthesis for the deprotection of phenolic methyl ethers.

Caption: Synthetic workflow for 7-Hydroxy-2-tetralone.

Detailed Experimental Protocol: Demethylation of 7-Methoxy-2-tetralone

This protocol describes a representative procedure for the synthesis of 7-Hydroxy-2-tetralone.

Materials:

-

7-Methoxy-2-tetralone

-

Boron tribromide (BBr₃) solution in dichloromethane (DCM)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-methoxy-2-tetralone in anhydrous DCM.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Reagent: Slowly add a solution of boron tribromide in DCM dropwise to the cooled solution of the starting material. The reaction is typically exothermic and requires careful temperature control.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate at low temperature.

-

Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2-3 times).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 7-Hydroxy-2-tetralone.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of synthesized 7-Hydroxy-2-tetralone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of 7-Hydroxy-2-tetralone is expected to show distinct signals for the aromatic protons, the benzylic protons, and the protons on the cyclohexanone ring. The chemical shifts and coupling constants provide valuable information about the connectivity of the atoms.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals corresponding to each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of the carbon atoms, with the carbonyl carbon appearing significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 7-Hydroxy-2-tetralone is expected to exhibit characteristic absorption bands:

-

O-H stretch: A broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group.

-

C=O stretch: A strong, sharp absorption band around 1710-1680 cm⁻¹, corresponding to the ketone carbonyl group.

-

C-O stretch: An absorption band in the region of 1260-1000 cm⁻¹, indicating the C-O bond of the phenol.

-

Aromatic C=C stretches: Several absorption bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 7-Hydroxy-2-tetralone, the mass spectrum would show the molecular ion peak (M⁺) at m/z = 162. The fragmentation pattern would likely involve the loss of small molecules such as water (H₂O) or carbon monoxide (CO), as well as characteristic cleavages of the tetralone ring system.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of a compound and for its quantification. A reverse-phase HPLC method can be developed for 7-Hydroxy-2-tetralone.

Illustrative HPLC Method Parameters:

-

Column: A C18 stationary phase is commonly used for the separation of moderately polar organic compounds.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). A typical mobile phase could be a 30/70 (v/v) mixture of acetonitrile and water.[3]

-

Flow Rate: A flow rate of 0.5 mL/min is a common starting point.[3]

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance, such as 272 nm, is suitable.[3]

Applications in Research and Drug Development

Substituted tetralones, including 7-Hydroxy-2-tetralone, are valuable intermediates in the synthesis of a wide range of biologically active compounds. Their rigid bicyclic framework serves as a versatile scaffold for the construction of more complex molecular architectures. They are particularly noted as building blocks for compounds targeting neurological disorders and for their potential antioxidant applications.[3]

Conclusion

This technical guide has provided a detailed overview of the physicochemical characteristics of 7-Hydroxy-2-tetralone (CAS 37827-68-2). By consolidating information on its chemical identity, properties, synthesis, and analytical characterization, this document serves as a valuable resource for researchers and scientists. The provided experimental protocols and analytical insights are intended to facilitate the effective and safe use of this important chemical intermediate in the laboratory and in the development of new therapeutic agents.

References

- J&K Scientific LLC. 7-Hydroxyl-2-tetralone | 37827-68-2.

- Additional file 1. HPLC conditions for 7-hydroxy-2-tetralone and 7-hydroxy-2-tetralol separation. ResearchGate.

- Discovery Fine Chemicals. 7-hydroxy-2-Tetralone - 37827-68-2.

Sources

A Spectroscopic Deep Dive: Unveiling the Molecular Architecture of 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide will navigate through the intricacies of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule. Each section is designed to not only present the spectral data but also to provide the underlying scientific rationale for the observed signals, empowering researchers to interpret and leverage this information effectively.

Molecular Identity and Structural Framework

Before delving into the spectroscopic data, it is essential to establish the fundamental properties of the target molecule.

| Property | Value | Source |

| Chemical Name | 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one | IUPAC |

| Synonyms | 7-Hydroxy-2-tetralone, 7-Hydroxy-3,4-dihydronaphthalen-2(1H)-one | [1][2] |

| CAS Number | 37827-68-2 | [3][2] |

| Molecular Formula | C₁₀H₁₀O₂ | [3][2] |

| Molecular Weight | 162.19 g/mol | [3][2] |

| Appearance | Light brown to gray powder | [2] |

The structural framework, illustrated below, consists of a dihydronaphthalene core bearing a hydroxyl group on the aromatic ring and a ketone in the aliphatic ring. This unique combination of functional groups dictates its chemical reactivity and is the foundation for interpreting its spectroscopic behavior.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling).

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H5 | ~7.0-7.2 | d | 1H | Aromatic proton ortho to the electron-donating hydroxyl group, expected to be shielded. |

| H6 | ~6.6-6.8 | dd | 1H | Aromatic proton meta to the hydroxyl group and ortho to the alkyl ring junction. |

| H8 | ~6.5-6.7 | d | 1H | Aromatic proton ortho to the hydroxyl group, experiencing the strongest shielding effect. |

| -OH | ~5.0-6.0 | br s | 1H | Phenolic proton, chemical shift is concentration and solvent dependent, often appears as a broad singlet. |

| H1 (CH₂) | ~3.5-3.7 | s | 2H | Methylene protons adjacent to the carbonyl group, deshielded. Expected to be a singlet due to the absence of adjacent protons. |

| H4 (CH₂) | ~2.9-3.1 | t | 2H | Methylene protons adjacent to the aromatic ring. |

| H3 (CH₂) | ~2.5-2.7 | t | 2H | Methylene protons adjacent to both a CH₂ group and the carbonyl-bearing carbon. |

Experimental Protocol for ¹H NMR Spectroscopy:

A generalized protocol for acquiring a ¹H NMR spectrum of a small organic molecule is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the spectrum using a standard one-pulse sequence. Typical parameters on a 400 MHz spectrometer would include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Figure 2. A simplified workflow for an NMR experiment.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in singlets for each carbon.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 (C=O) | >200 | Carbonyl carbon, highly deshielded. |

| C7 (C-OH) | ~155-160 | Aromatic carbon attached to the hydroxyl group. |

| C4a, C8a | ~130-140 | Quaternary aromatic carbons at the ring junction. |

| C5, C6, C8 | ~115-130 | Aromatic CH carbons. |

| C1 | ~45-50 | Methylene carbon adjacent to the carbonyl group. |

| C4 | ~30-35 | Methylene carbon adjacent to the aromatic ring. |

| C3 | ~25-30 | Methylene carbon in the aliphatic ring. |

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol is similar to that for ¹H NMR, with the following key differences:

-

Sample Concentration: A higher concentration of the sample (20-50 mg) is often required due to the lower sensitivity of the ¹³C nucleus.

-

Acquisition Parameters: Longer acquisition times and a larger number of scans are necessary to achieve an adequate signal-to-noise ratio. A wider spectral width (e.g., 0-220 ppm) is used. Proton decoupling is employed to simplify the spectrum and enhance signal intensity.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3600-3200 | Strong, Broad | O-H stretch | Characteristic of a phenolic hydroxyl group, broadened due to hydrogen bonding. |

| ~3100-3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring. |

| ~2950-2850 | Medium | Aliphatic C-H stretch | Corresponding to the methylene groups in the saturated ring. |

| ~1715-1685 | Strong, Sharp | C=O stretch | Indicative of a ketone carbonyl group. The position may be slightly lowered due to conjugation with the aromatic ring. |

| ~1600-1450 | Medium-Strong | Aromatic C=C stretch | Multiple bands are expected in this region, characteristic of the aromatic ring. |

| ~1250-1150 | Strong | C-O stretch | Arising from the phenolic C-O bond. |

Experimental Protocol for IR Spectroscopy (Thin Film Method):

-

Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).

-

Film Deposition: Apply a drop of the solution onto a salt plate (NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern upon ionization.

Mass Spectral Data:

| m/z | Relative Intensity | Assignment | Rationale |

| 162 | High | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of the compound. |

| 134 | Moderate | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule from the α-cleavage of the ketone. |

| 106 | Moderate | [M - CO - C₂H₄]⁺ | Subsequent loss of ethylene via a retro-Diels-Alder reaction from the fragment at m/z 134. |

Experimental Protocol for Mass Spectrometry (Electron Ionization):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺).

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Figure 3. A simplified workflow for a mass spectrometry experiment.

Conclusion: A Unified Spectroscopic Portrait

The collective spectroscopic data from NMR, IR, and MS provides a comprehensive and self-validating molecular portrait of this compound. The IR spectrum confirms the presence of the key hydroxyl and carbonyl functional groups. Mass spectrometry establishes the correct molecular weight and provides fragmentation patterns consistent with the tetralone structure. Finally, NMR spectroscopy, through the detailed analysis of proton and carbon environments, allows for the complete and unambiguous assignment of the molecular structure. This in-depth understanding of its spectroscopic properties is indispensable for any researcher utilizing this versatile compound in their synthetic endeavors.

References

- The Royal Society of Chemistry. (n.d.). Contents.

- National Center for Biotechnology Information. (n.d.). 7-hydroxy-3,4-dihydro-2H-naphthalen-1-one. PubChem.

- ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7.

- The Royal Society of Chemistry. (n.d.). 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725).

- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0002149).

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0160971).

- ChemistrySelect. (2022, July 21). On the Protonation and Deuteration of Hydroxy-Substituted Naphthalenes – A 1H NMR Study.

- Discovery Fine Chemicals. (n.d.). 7-hydroxy-2-Tetralone - 37827-68-2.

- ResearchGate. (n.d.). 1 H-NMR data of 7-hydroxy-4-methyl coumarin compared with previous literature.

- National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-1H-cyclopenta[b]naphthalene-4,9-dione. PubMed Central.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PubChem. (n.d.). 2-Tetralone.

Sources

A Pharmacological Guide to 7-Hydroxy-2-Tetralone Derivatives: Synthesis, Targets, and Therapeutic Potential

Abstract

The 7-hydroxy-2-tetralone scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the development of potent and selective pharmacological agents. This technical guide provides an in-depth analysis of the pharmacological profile of its derivatives, with a primary focus on the extensively studied aminotetralins and emerging classes of enzyme inhibitors. We will explore the critical structure-activity relationships (SAR) that govern their interactions with key biological targets, most notably dopamine and serotonin receptors, which are central to the treatment of neurological and psychiatric disorders. Furthermore, this guide delves into the methodologies essential for their pharmacological characterization, presenting detailed experimental protocols for receptor binding and functional assays. By synthesizing data from foundational and current research, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource on the synthesis, biological evaluation, and therapeutic outlook of this important class of compounds.

The 7-Hydroxy-2-Tetralone Scaffold: A Foundation for Neuromodulatory and Enzyme-Inhibiting Agents

Introduction to the Tetralone Core

The tetralone framework, a bicyclic aromatic ketone, provides a conformationally restrained scaffold that is highly amenable to chemical modification. The introduction of a hydroxyl group at the 7-position and functionalization at the 2-position gives rise to a class of derivatives with diverse and potent biological activities. This structural rigidity allows for precise orientation of pharmacophoric elements, facilitating high-affinity interactions with specific biological targets. While the simple 7-hydroxy-2-tetralone (CAS 37827-68-2) is a key chemical intermediate, its derivatization unlocks a wide spectrum of pharmacological activities.[1][2][3]

Synthetic Accessibility

The synthesis of 7-hydroxy-2-tetralone derivatives often begins with more accessible precursors, such as 7-methoxy-2-tetralone.[4] A common synthetic route involves the Birch reduction of 2,7-dimethoxynaphthalene to form the tetralone core, followed by further modifications.[4] For instance, the creation of hydroxymethine tetralones can be achieved through the formylation of the tetralone using ethyl formate and a base like sodium hydride, creating versatile intermediates for more complex molecules, such as analogues of the anti-tumor agent podophyllotoxin.[5] This synthetic tractability is a cornerstone of its utility in drug discovery, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Key Derivatives and Their Primary Pharmacological Targets

The true pharmacological value of the 7-hydroxy-2-tetralone core is realized through its derivatives. Two major classes have been extensively investigated: aminotetralins, which are potent modulators of monoamine neurotransmitter systems, and arylmethylene tetralones, which have shown promise as enzyme inhibitors.

Aminotetralin Derivatives: Modulators of Monoamine Neurotransmission

The most prominent derivatives are the 2-aminotetralins, which have profound effects on dopaminergic and serotonergic pathways.

2.1.1 The Archetype: 7-hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT)

7-OH-DPAT is a canonical ligand that has been instrumental in characterizing dopamine D3 and D2 receptors.[6] It acts as a potent agonist and has been widely used as a research tool to probe the function of these receptors in the central nervous system.[6][7] Its activity extends to inducing physiological responses, such as sexual responses in animal models, underscoring its potent central effects.[8]

2.1.2 Dopaminergic Activity: D₃/D₂ Receptor Agonism

7-OH-DPAT and its analogues are preferential agonists at dopamine D₃ and D₂ receptors.[6] This interaction is highly stereoselective. Studies comparing the (+) and (-) isomers of 7-OH-DPAT reveal that the (+) isomer binds with approximately 20-fold greater potency to human D₃ receptors.[6] This stereospecificity is a critical feature for designing selective ligands.[6] Functionally, these derivatives act as agonists at D₂/D₃ autoreceptors, leading to an inhibition of dopamine synthesis and release, a key mechanism for modulating dopaminergic tone in brain regions like the limbic system.[7] Derivatives such as trans-7-OH-PIPAT have been developed as highly selective D₃ dopamine receptor ligands, further refining the therapeutic potential for targeting this specific receptor subtype.[9]

2.1.3 Serotonergic Activity: 5-HT₁ₐ Receptor Interactions

In addition to their dopaminergic activity, many 7-hydroxy-2-aminotetralin derivatives exhibit significant affinity for serotonin 5-HT₁ₐ receptors.[6] However, the selectivity for D₃ versus 5-HT₁ₐ receptors can vary. For instance, (+)-7-OH-DPAT shows a 20-fold lower affinity for 5-HT₁ₐ receptors compared to D₃ receptors.[6] Both the (+) and (-) isomers of 7-OH-DPAT demonstrate substantial efficacy at 5-HT₁ₐ receptors, as measured by [³⁵S]-GTPγS binding assays.[6] Structure-activity relationship studies on related aminotetralins have shown that the 8-hydroxy position, common in agents like 8-OH-DPAT, is not strictly necessary for high affinity at 5-HT₁ₐ sites, and larger N-alkyl substituents are well tolerated.[10]

Arylmethylene and Benzylidene Tetralone Derivatives: Enzyme Inhibition

Beyond neurotransmitter receptors, modifications of the tetralone scaffold have yielded potent enzyme inhibitors.

2.2.1 Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition

Certain E-2-arylmethylene-1-tetralone derivatives have been identified as effective inhibitors of Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine.[11][12] These compounds bind to the active site of MIF and inhibit its unique tautomerase enzymatic activity.[11][12] This inhibition translates to significant anti-inflammatory effects, including the reduction of ROS and nitrite production, NF-κB activation, and the expression of inflammatory cytokines like TNF-α and IL-6 in macrophages.[11] This positions tetralone derivatives as promising leads for the development of novel anti-inflammatory therapeutics.

2.2.2 Firefly Luciferase Inhibition

In the realm of biological tools, 2-benzylidene-tetralone derivatives have been discovered as highly potent, reversible inhibitors of Firefly luciferase (Fluc).[13] One of the most active compounds demonstrated an IC₅₀ of 0.25 nM, over 7000-fold more potent than the well-known inhibitor resveratrol.[13] These molecules act by competing with the substrate D-luciferin and can effectively block bioluminescence in vivo.[13] Their potency and reversibility make them valuable tools for constructing novel biological assay platforms and for modulating reporter gene expression in real-time imaging studies.

Methodologies for Pharmacological Profiling

A rigorous and systematic approach is required to characterize the pharmacological profile of novel 7-hydroxy-2-tetralone derivatives. This involves a tiered screening process, from initial binding affinity determination to functional and in vivo assays.

Workflow for Pharmacological Characterization

The logical progression for evaluating a new derivative ensures that resources are focused on the most promising candidates. The causality behind this workflow is to first establish a direct interaction with the target (binding), then confirm that this binding elicits a functional response (activation/inhibition), and finally to assess its effects in a complex biological system.

Caption: High-level workflow for characterizing novel tetralone derivatives.

Protocol: Radioligand Binding Assay for Dopamine D₃ Receptor Affinity

This protocol describes a self-validating system to determine the binding affinity (Kᵢ) of a test compound for the human dopamine D₃ receptor. The inclusion of standards and controls ensures the reliability of the results.

-

Objective: To quantify the competitive displacement of a specific radioligand from the D₃ receptor by a test derivative.

-

Materials & Reagents:

-

Cell membranes from HEK-293 cells stably expressing human D₃ receptors.

-

Radioligand: [³H]Spiperone or a D₃-selective radioligand.

-

Non-specific binding agent: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test compounds (7-hydroxy-2-tetralone derivatives) at various concentrations.

-

96-well microplates, glass fiber filters, scintillation counter, and scintillation fluid.

-

-

Procedure:

-

Preparation: Dilute the cell membranes in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well. Prepare serial dilutions of the test compound.

-

Assay Setup (in triplicate):

-

Total Binding: Add 50 µL Assay Buffer, 50 µL radioligand, and 100 µL membrane suspension.

-

Non-Specific Binding (NSB): Add 50 µL Haloperidol, 50 µL radioligand, and 100 µL membrane suspension. The high concentration of the unlabeled ligand (Haloperidol) displaces all specific binding of the radioligand, defining the baseline.

-

Test Compound: Add 50 µL of test compound dilution, 50 µL radioligand, and 100 µL membrane suspension.

-

-

Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation. This allows the binding reaction to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand. The rapid filtration is critical to prevent dissociation of the ligand-receptor complex.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression (sigmoidal dose-response).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

-

Protocol: [³⁵S]GTPγS Binding Assay for G-Protein Activation

This functional assay measures the agonist-induced activation of G-proteins coupled to the receptor, providing a measure of a compound's potency (EC₅₀) and efficacy (Eₘₐₓ).

-

Objective: To quantify the ability of a test compound to stimulate [³⁵S]GTPγS binding to G-proteins following receptor activation.

-

Materials & Reagents:

-

Cell membranes expressing the receptor of interest (e.g., D₃ or 5-HT₁ₐ).

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

GDP (to ensure G-proteins are in their inactive state at baseline).

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

Test compounds and a known full agonist (e.g., dopamine for D₃).

-

-

Procedure:

-

Pre-incubation: Incubate membranes (20-30 µg protein) with GDP (10 µM) for 15 minutes on ice. This step ensures that G-proteins are loaded with GDP and ready for exchange.

-

Assay Setup: To each well, add the test compound or reference agonist, followed by [³⁵S]GTPγS (final concentration ~0.1 nM), and finally the pre-incubated membrane suspension.

-

Incubation: Incubate for 60 minutes at 30°C.

-

Termination & Harvesting: Terminate the reaction and harvest onto glass fiber filters as described in the binding assay protocol.

-

Quantification: Measure bound [³⁵S]GTPγS via scintillation counting.

-

Data Analysis:

-

Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound.

-

Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal response).

-

Efficacy is often expressed relative to the Eₘₐₓ of a standard full agonist.

-

-

Data Synthesis and Structure-Activity Relationships (SAR)

The systematic modification of the 7-hydroxy-2-tetralone scaffold has yielded crucial insights into the structural requirements for potent and selective ligand binding.

Table: Receptor Binding Affinities of Key 7-Hydroxy-2-Aminotetralin Derivatives

| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Efficacy | Source |

| (+)-7-OH-DPAT | Human D₃ | Low nM (High Affinity) | Agonist | [6] |

| Human D₂ | Moderate Affinity | Agonist | [6] | |

| Human 5-HT₁ₐ | ~20-fold lower than D₃ | 76% (Partial Agonist) | [6] | |

| (-)-7-OH-DPAT | Human D₃ | ~20-fold lower than (+) isomer | Agonist | [6] |

| Human 5-HT₁ₐ | High Affinity | 53% (Partial Agonist) | [6] | |

| trans-7-OH-PIPAT | Dopamine D₃ | High Affinity & Selectivity | Ligand | [9] |

Diagram: Key SAR Insights for Dopamine Receptor Affinity

The following diagram illustrates the critical structural features of the aminotetralin scaffold that dictate its interaction with dopamine receptors.

Caption: Key SAR points for 7-OH-DPAT at dopamine receptors.

Pharmacokinetics and Therapeutic Outlook

Overview of Pharmacokinetic Considerations

While comprehensive pharmacokinetic data for the entire class of 7-hydroxy-2-tetralone derivatives is not available, studies on related aminotetralins like 8-OH-DPAT provide valuable insights. These compounds typically exhibit good brain penetration, a prerequisite for centrally-acting drugs.[14] After administration, brain concentrations can be several-fold higher than in plasma, though distribution can vary between brain regions.[14] A key challenge can be a disconnect between peak brain concentration and peak pharmacodynamic effect, suggesting that receptor kinetics and downstream signaling events play a crucial role in the time course of action.[14] Future development of these derivatives will require thorough ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology profiling.

Potential Therapeutic Applications

The diverse pharmacology of 7-hydroxy-2-tetralone derivatives suggests their potential application in several therapeutic areas:

-

Neurological & Psychiatric Disorders: The potent D₃/D₂ agonism of aminotetralins makes them relevant for conditions where dopaminergic signaling is dysregulated, such as Parkinson's disease, restless legs syndrome, and potentially as adjunctive therapies in depression or schizophrenia.

-

Inflammatory Diseases: The MIF tautomerase inhibitors from the arylmethylene tetralone class represent a novel mechanistic approach for treating inflammatory conditions like rheumatoid arthritis or sepsis.[11][12]

Future Directions

The 7-hydroxy-2-tetralone scaffold remains a fertile ground for drug discovery. Future research should focus on:

-

Improving Selectivity: Designing derivatives with higher selectivity for D₃ over D₂ receptors, or for specific serotonin receptor subtypes, could lead to therapies with improved side-effect profiles.

-

Exploring New Targets: The success in inhibiting MIF and luciferase suggests that this scaffold could be adapted to target other enzymes.

-

Pharmacokinetic Optimization: A critical step will be to optimize derivatives for better oral bioavailability and metabolic stability to ensure their viability as clinical candidates.

References

- Chumpradit, S., et al. (1993). Synthesis of (R,S)-2'-trans-7-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'- propenyl)-amino]tetralin (trans-7-OH-PIPAT): a new D3 dopamine receptor ligand. Journal of Medicinal Chemistry, 36(10), 1499-500. [Link]

- Millan, M. J., et al. (2000). Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats. Journal of Pharmacology and Experimental Therapeutics, 292(3), 1149-61. [Link]

- Pelvipharm. (n.d.). 7-hydroxy-2-(di-N-propylamino) tetralin induces sexual responses. Pelvipharm. [Link]

- Padmavathi, K. N., et al. (2024). Synthesis and Characterization of New Hydroxy Tetralones as Intermediates for Podophyllotoxin Analogues. International Journal of Scientific Development and Research, 9(7). [Link]

- Garai, J., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1357-1369. [Link]

- Garai, J., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. PubMed. [Link]

- Mokrosz, J. L., et al. (1990). 2-(Alkylamino)tetralin Derivatives: Interaction With 5-HT1A Serotonin Binding Sites. Journal of Pharmaceutical Sciences, 79(2), 110-114. [Link]

- Booth, R. G., et al. (1994). Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain. Brain Research, 662(1-2), 283-8. [Link]

- Wadenberg, M. L., et al. (1999). Pharmacokinetic and pharmacodynamic studies of (R)-8-hydroxy-2-(di-n-propylamino)tetralin in the rat. Journal of Neural Transmission, 106(11-12), 1131-43. [Link]

- Discovery Fine Chemicals. (n.d.). 7-hydroxy-2-Tetralone. Discovery Fine Chemicals. [Link]

- Wang, C., et al. (2022). Identification of 2-Benzylidene-tetralone Derivatives as Highly Potent and Reversible Firefly Luciferase Inhibitors. ACS Medicinal Chemistry Letters, 13(3), 441-447. [Link]

Sources

- 1. 37827-68-2 Cas No. | 7-Hydroxy-2-tetralone | Apollo [store.apolloscientific.co.uk]

- 2. 7-Hydroxy-2-tetralone | 37827-68-2 [chemicalbook.com]

- 3. discofinechem.com [discofinechem.com]

- 4. benchchem.com [benchchem.com]

- 5. ijsdr.org [ijsdr.org]

- 6. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7-hydroxy-2-(di-N-propylamino) tetralin induces sexual responses [pelvipharm.com]

- 9. Synthesis of (R,S)-2'-trans-7-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'- propenyl)-amino]tetralin (trans-7-OH-PIPAT): a new D3 dopamine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of 2-Benzylidene-tetralone Derivatives as Highly Potent and Reversible Firefly Luciferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic and pharmacodynamic studies of (R)-8-hydroxy-2-(di-n-propylamino)tetralin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 7-Hydroxy-2-Tetralone: A Multi-Faceted Approach to Receptor Binding Analysis

An In-Depth Technical Guide:

Abstract: This technical guide provides a comprehensive framework for the in silico investigation of 7-hydroxy-2-tetralone, a synthetic compound with a scaffold suggestive of potential neuroreceptor activity. Moving beyond a simple procedural list, this document elucidates the scientific rationale behind each computational step, establishing a self-validating workflow from target identification to advanced molecular dynamics. We detail protocols for molecular docking, post-simulation analysis, and model validation, designed to furnish researchers, scientists, and drug development professionals with actionable hypotheses regarding the compound's mechanism of action and receptor affinity.

Strategic Foundation: Target Selection and Rationale

The journey of characterizing a novel ligand begins with identifying its most probable biological targets. The chemical structure of 7-hydroxy-2-tetralone shares features with known pharmacophores that interact with key G protein-coupled receptors (GPCRs) in the central nervous system. Specifically, the aminotetralin scaffold is a well-established motif in ligands for dopaminergic and serotonergic receptors. For instance, the closely related compound 7-OH-DPAT is a known agonist for dopamine D2 and D3 receptors, with some activity at serotonin 5-HT1A receptors.[1] Furthermore, other conformationally restricted scaffolds containing a hydroxy group and an aromatic ring have shown affinity for adrenergic receptors.[2]

This analysis leads to the selection of the following high-priority human receptors for our in silico investigation:

-

Dopamine D2 Receptor (DRD2): A primary target for antipsychotic medications.[3][4]

-

Serotonin 1A Receptor (5-HT1A): A key target for anxiolytic and antidepressant drugs.[5]

-

Beta-2 Adrenergic Receptor (β2AR): A classic, well-studied GPCR involved in physiological regulation.[6][7]

This targeted approach allows for a focused and resource-efficient computational study, grounded in established medicinal chemistry principles.

The Computational Workflow: A Validated Pipeline

Our in silico analysis is structured as a multi-stage pipeline, where each stage builds upon the last and incorporates validation checks to ensure scientific integrity. This workflow is designed to progress from broad, rapid screening (molecular docking) to more computationally intensive, detailed analysis (molecular dynamics).

Caption: High-level overview of the in silico modeling workflow.

Experimental Protocols: From Structure to Simulation

Receptor and Ligand Preparation: Establishing the Ground Truth

The accuracy of any in silico model is fundamentally dependent on the quality of the starting structures. The preparation phase is a critical step to ensure that the digital molecules are chemically and structurally sound for simulation.

Causality: Raw crystallographic structures from the Protein Data Bank (PDB) are often incomplete. They may lack hydrogen atoms, contain experimental artifacts like water molecules and co-solvents, and have missing loops or side chains. This protocol standardizes the receptor structure for a realistic simulation environment.

-

Structure Procurement: Download the 3D coordinates of the target receptors from the RCSB PDB. Select high-resolution structures complexed with a relevant ligand where possible.

-

Initial Cleaning: Load the PDB file into molecular visualization software (e.g., UCSF Chimera, AutoDockTools).[10]

-

Remove Non-essential Molecules: Delete all water molecules, co-crystallized ligands, ions, and any other heteroatoms not essential to the receptor's structure.

-

Add Hydrogens: Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds.

-

Assign Charges: Compute and assign partial charges to all atoms (e.g., using Gasteiger charges). This is vital for calculating electrostatic interactions.

-

Save Prepared Structure: Save the cleaned, hydrogen-added, and charged receptor structure in a PDBQT format for compatibility with AutoDock Vina.[11]

Caption: Receptor preparation workflow.

Causality: The ligand's 3D conformation, charge distribution, and rotatable bonds directly influence how it fits into the receptor's binding pocket. This protocol converts a 2D chemical structure into an energy-minimized, simulation-ready 3D model.

-

Structure Generation: Obtain the 2D structure of 7-hydroxy-2-tetralone (CAS 37827-68-2).[12] Use a chemical drawing tool like ChemDraw or MarvinSketch, or retrieve it from a database like PubChem.

-

2D to 3D Conversion: Convert the 2D structure into a 3D conformation.

-

Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to find a low-energy, stable conformation.

-

Charge Calculation: Compute Gasteiger charges for the ligand.

-

Define Torsions: Identify all rotatable bonds. This "torsional freedom" is what allows the docking algorithm to explore different conformations of the ligand within the binding site.

-

Save Prepared Ligand: Save the final structure in the PDBQT format.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] It provides two key pieces of information: the binding pose and an estimation of the binding affinity.

Causality: The docking simulation must be focused on the receptor's active site to be biologically relevant. We define a "search space" or "grid box" that encompasses the known binding pocket, constraining the algorithm's search and increasing efficiency.

-

Define the Search Space: For each receptor, define a grid box centered on the binding site occupied by the co-crystallized ligand in the original PDB structure. The box dimensions should be large enough to allow the ligand to move and rotate freely within the site (e.g., 25 x 25 x 25 Å).

-

Configure Docking Parameters: Create a configuration file specifying the paths to the prepared receptor and ligand files, the center coordinates, and the dimensions of the grid box.

-

Execute Docking: Run the AutoDock Vina simulation from the command line. Vina will use its search algorithm to explore various poses of the ligand within the grid box and use its scoring function to rank them.[14]

-

Analyze Output: The primary output is a file containing the predicted binding poses (typically 9-10) and their corresponding binding affinities in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

Caption: General workflow for a Molecular Dynamics simulation.

Trustworthiness: The Self-Validating Protocol

For any in silico model to be trustworthy, it must be validated. [15][16][17]A critical step is to demonstrate that the chosen docking protocol can accurately reproduce experimentally determined binding modes.

Protocol 4.1: Re-docking Validation

Causality: If the docking algorithm and scoring function are reliable, they should be able to place a known ligand back into its original, co-crystallized position with a high degree of accuracy. This process, known as re-docking, validates the chosen parameters.

-

Extract Native Ligand: From the original PDB file (e.g., 6CM4), extract the co-crystallized ligand (risperidone).

-

Prepare Ligand: Prepare the extracted ligand using the same protocol (3.1.2) as the test compound.

-

Re-dock: Dock the prepared native ligand back into its own receptor using the identical docking protocol (3.2.1).

-

Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the two.

-

Assess Success: A re-docking is generally considered successful if the RMSD is below 2.0 Å, indicating the protocol can reliably reproduce the experimental binding mode.

| Target Receptor | Native Ligand | PDB ID | Re-docking RMSD (Å) | Validation Outcome |

| Dopamine D2 | Risperidone | 6CM4 | 1.15 | Success |

| Serotonin 1A | Serotonin | 7E2Y | 0.98 | Success |

| Beta-2 Adrenergic | Carazolol | 2RH1 | 1.32 | Success |

This data is for illustrative purposes only. Successful validation across all targets builds confidence that the predicted binding modes for 7-hydroxy-2-tetralone are plausible.

Conclusion and Forward Look

This in-depth guide outlines a robust, multi-stage computational workflow for characterizing the receptor binding profile of 7-hydroxy-2-tetralone. By integrating molecular docking with molecular dynamics and underpinning the entire process with a rigorous validation protocol, we can generate high-confidence hypotheses about the compound's potential biological activity.

The hypothetical results suggest a preferential affinity of 7-hydroxy-2-tetralone for the dopamine D2 receptor. The detailed interaction analysis from both docking and MD simulations can guide the next steps in a drug discovery program, such as chemical modification to enhance potency or selectivity. This in silico-first approach significantly accelerates the research cycle, allowing for the prioritization of resources toward the most promising experimental validations. [18][19]

References

- Vertex AI Search. (n.d.). Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development. Retrieved January 11, 2026.

- Vertex AI Search. (n.d.). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Retrieved January 11, 2026.

- ACS Publications. (n.d.). Role of Molecular Dynamics and Related Methods in Drug Discovery. Retrieved January 11, 2026.

- Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress.

- PubMed. (2024). Applications of Molecular Dynamics Simulations in Drug Discovery. Retrieved January 11, 2026.

- Cherezov, V., Rosenbaum, D. M., Hanson, M. A., Rasmussen, S. G., Thian, F. S., Kobilka, T. S., ... & Kobilka, B. K. (2007). High-resolution crystal structure of an engineered human β2-adrenergic G protein-coupled receptor. Science.

- ijarsct. (n.d.). Pharmacophore Modeling in Computational Drug Design: A Critical Review. Retrieved January 11, 2026.

- IEEE Xplore. (2025). Computational Approaches to Molecular Dynamics Simulation for Drug Design and Discovery. Retrieved January 11, 2026.

- Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry.

- Langer, T., & Wolber, G. (2006). Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery.